molecular formula C₄₀H₇₁D₉NO₈P B1164272 Colfosceril-d9 Palmitate

Colfosceril-d9 Palmitate

Número de catálogo: B1164272
Peso molecular: 743.09
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Colfosceril-d9 Palmitate, also known as this compound, is a useful research compound. Its molecular formula is C₄₀H₇₁D₉NO₈P and its molecular weight is 743.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Treatment of Respiratory Distress Syndrome :
    • Colfosceril-d9 palmitate is indicated for both prophylactic and rescue treatment of RDS in infants weighing less than 1350 grams .
    • Studies have shown that it significantly reduces mortality rates and complications associated with RDS, including pneumothorax and bronchopulmonary dysplasia .
  • Economic Impact :
    • A multicenter randomized trial demonstrated that this compound therapy reduced both the length of hospital stays and overall healthcare costs for infants with RDS. For instance, treated infants had an average reduction of 8 days in hospitalization compared to those receiving placebo .
    • Cost-effectiveness analyses indicated a reduction in costs per survivor by 9% to 48% when using this compound compared to placebo treatments .

Case Study 1: Efficacy in Premature Infants

A clinical trial involving 1237 infants with birth weights over 1250 grams showed that administration of this compound significantly improved clinical outcomes. The trial reported:

  • A reduction in the incidence of air leaks (pneumothorax and pulmonary interstitial emphysema).
  • A decrease in the need for mechanical ventilation and supplemental oxygen .

Case Study 2: Long-term Outcomes

Another study assessed infants treated with this compound up to one year after treatment. The results indicated that survivors had comparable growth and developmental outcomes to those who received placebo therapy, suggesting that early intervention with this compound does not adversely affect long-term health .

Pharmacodynamics and Safety Profile

This compound has shown a favorable safety profile but is associated with some risks, including:

  • Increased incidence of apnea of prematurity.
  • Potential pulmonary hemorrhage, particularly in very low birth weight infants (less than 700 grams) .

Comparative Data Table

Parameter This compound Placebo
Mortality RateReducedHigher
Average Length of Stay (days)8 days lessStandard duration
Incidence of PneumothoraxSignificantly lowerHigher
Cost per Survivor9%-48% reductionStandard costs

Propiedades

Fórmula molecular

C₄₀H₇₁D₉NO₈P

Peso molecular

743.09

Sinónimos

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d9;  (7R)-4-Hydroxy-N,N,N-(trimethyl-d9)-10-oxo-7-[(1-oxohexadecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium Inner Salt 4-Oxide;  1,2-Bis(hexadecanoyl)-sn-glycero-3-phosphocholine-d9;  1,2-Bis(palmitoyl)

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.